molecular formula C29H30N4O4 B2481524 7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-53-1

7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2481524
CAS No.: 892277-53-1
M. Wt: 498.583
InChI Key: RJYAACSOBHLTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-amino-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid followed by the removal of the protecting group.", "Starting Materials": [ "7-amino-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether" ], "Reaction": [ "Step 1: Activation of 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid with DCC and DMAP in DMF to form the corresponding active ester.", "Step 2: Addition of the active ester to 7-amino-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione in DMF to form the intermediate product.", "Step 3: Removal of the protecting group using HCl in methanol to obtain the final product.", "Step 4: Purification of the final product by recrystallization from diethyl ether." ] }

CAS No.

892277-53-1

Molecular Formula

C29H30N4O4

Molecular Weight

498.583

IUPAC Name

7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H30N4O4/c1-19-4-5-20(2)26(16-19)31-12-14-32(15-13-31)27(34)22-8-11-24-25(17-22)30-29(36)33(28(24)35)18-21-6-9-23(37-3)10-7-21/h4-11,16-17H,12-15,18H2,1-3H3,(H,30,36)

InChI Key

RJYAACSOBHLTIV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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